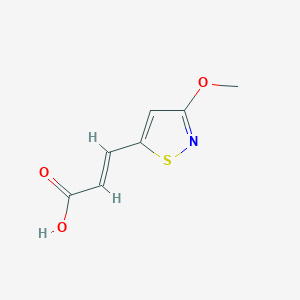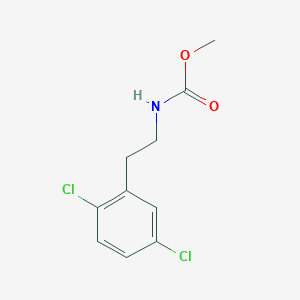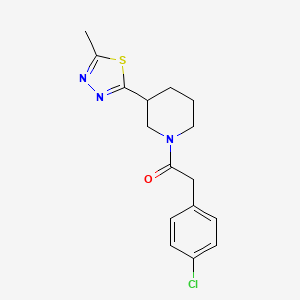
2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Research has revealed the synthesis of novel compounds containing the 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone structure, demonstrating significant antibacterial and antimicrobial activities. One study highlighted the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, showing promising results against various bacterial strains. These compounds were synthesized through a series of reactions starting from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, demonstrating their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another related study synthesized novel pyrimidine derivatives and investigated their analgesic and ulcerogenic activities, further highlighting the therapeutic potential of compounds with this core structure (Chaudhary et al., 2012).
Anti-angiogenic and DNA Cleavage Activities
Further research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, has demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy by inhibiting blood vessel formation and inducing DNA damage in cancer cells (Kambappa et al., 2017).
Anticancer Activity
Compounds based on pyrimidine and piperidine structures have shown promise in cytotoxicity studies against a variety of cancer cell lines. One study designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, indicating the broad therapeutic potential of these compounds (Alam et al., 2018).
Synthesis and Chemical Analysis
Research has not only focused on the biological applications but also on the synthesis and chemical analysis of compounds containing the 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone structure. Studies have explored microwave-assisted synthesis techniques, offering efficient pathways to produce these compounds with high yield and purity, further supporting their potential in scientific research and pharmaceutical development (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
2-phenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(11-14-5-2-1-3-6-14)20-10-4-7-15(12-20)22-16-8-9-18-13-19-16/h1-3,5-6,8-9,13,15H,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMOGLRENGMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


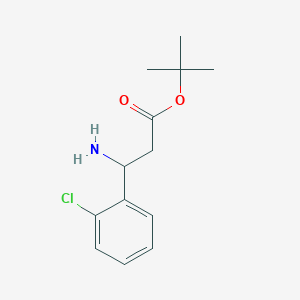

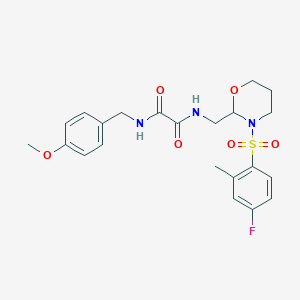
amine](/img/structure/B2711503.png)
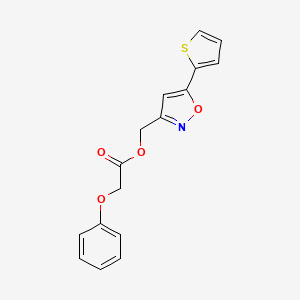
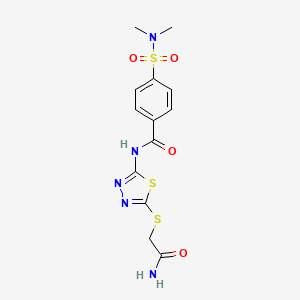
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)
![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)
